molecular formula C5H12ClNO2 B1428786 (3R,4S)-4-aminooxan-3-ol hydrochloride CAS No. 1096594-11-4

(3R,4S)-4-aminooxan-3-ol hydrochloride

Cat. No. B1428786
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-FHAQVOQBSA-N
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Description

“(3R,4S)-4-aminooxan-3-ol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is also known as “(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride” and "(3R,4S)-3-Methyloxan-4-amine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “(3R,4S)-4-aminooxan-3-ol hydrochloride” consists of a five-membered ring with an amino group at the 4-position and a hydroxyl group at the 3-position . The average mass of the compound is 151.635 Da and the monoisotopic mass is 151.076385 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “(3R,4S)-4-aminooxan-3-ol hydrochloride” were not found, it’s worth noting that pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be used as building blocks in the preparation of polyfunctionalized heterocyclic systems .

Scientific Research Applications

Antioxidant and Membrane-Stabilizing Properties

  • Antioxidant Activity: Hydrochlorides of related compounds showed weak antioxidant properties in vitro. These compounds did not exhibit significant antioxidant or antiradical activity in various tested systems but demonstrated a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting a potential for membrane-stabilizing effects due to interaction with cell membrane components (Malakyan et al., 2010).

Metabolic Studies

  • Metabolism in Rats: A study on KR-31831, a novel antiangiogenic agent structurally similar to (3R,4S)-4-aminooxan-3-ol hydrochloride, revealed insights into its metabolism in rats using LC-MS and LC-MS/MS analysis. The study identified various metabolites and explored the metabolic routes of KR-31831, contributing to understanding the metabolic behavior of related compounds (Kim et al., 2005).

Synthesis and Characterization

  • Enantiomerically Pure Compounds: Research on the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for natural and synthetic aminohydroxylated piperidine alkaloids, showed efficient synthesis methods. These methods are significant for producing natural and synthetic analogs, which could have various applications in pharmaceuticals and chemical synthesis (Grishina et al., 2011).

properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-aminooxan-3-ol hydrochloride

CAS RN

215941-06-3
Record name rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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